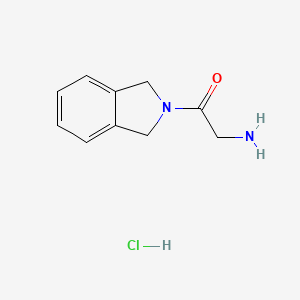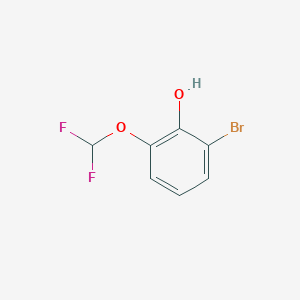
2-Bromo-6-(difluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(difluoromethoxy)phenol is a chemical compound with the molecular formula C7H5BrF2O2 and a molecular weight of 239.02 g/mol . It is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a phenol ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(difluoromethoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2-bromo-6-nitrophenol with difluoromethyl ether under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, followed by elimination to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of nucleophilic aromatic substitution and the use of difluoromethyl ether as a reagent are likely employed on a larger scale to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(difluoromethoxy)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine or phenol functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include reduced phenols and bromine-free derivatives.
Scientific Research Applications
2-Bromo-6-(difluoromethoxy)phenol is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors. The bromine and difluoromethoxy groups contribute to the compound’s reactivity and specificity in binding to target molecules. These interactions can modulate biological pathways and exert various effects depending on the context of the research .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: Similar in structure but lacks the difluoromethoxy group.
2-Bromo-6-(trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a difluoromethoxy group.
2-Bromo-4-(difluoromethoxy)phenol: The difluoromethoxy group is positioned differently on the phenol ring.
Uniqueness
2-Bromo-6-(difluoromethoxy)phenol is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it valuable for research and industrial applications .
Properties
IUPAC Name |
2-bromo-6-(difluoromethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O2/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHBDUJKZBAQMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
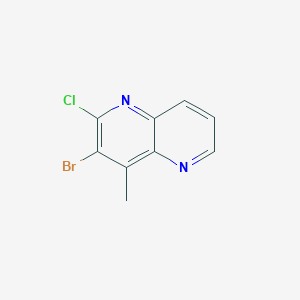
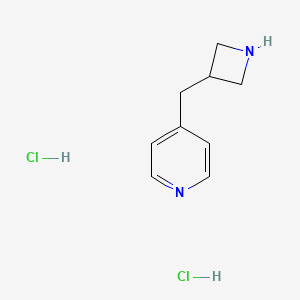
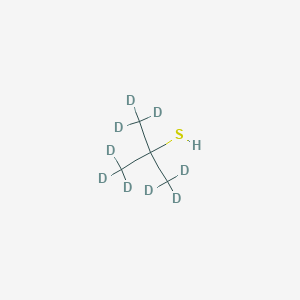
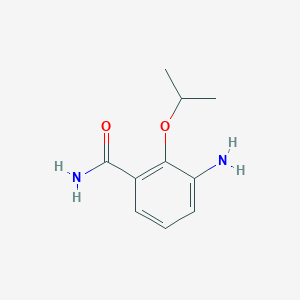

![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)
![2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol](/img/structure/B1381031.png)
![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)

![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)
![2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B1381039.png)
![N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide](/img/structure/B1381040.png)
![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride](/img/structure/B1381043.png)
